Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13552393
InChI: InChI=1S/C10H13N3O3/c1-3-16-10(15)7-4-8-9(14)11-6(2)5-13(8)12-7/h4,6H,3,5H2,1-2H3,(H,11,14)
SMILES: CCOC(=O)C1=NN2CC(NC(=O)C2=C1)C
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol

Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

CAS No.:

Cat. No.: VC13552393

Molecular Formula: C10H13N3O3

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate -

Specification

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
IUPAC Name ethyl 6-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C10H13N3O3/c1-3-16-10(15)7-4-8-9(14)11-6(2)5-13(8)12-7/h4,6H,3,5H2,1-2H3,(H,11,14)
Standard InChI Key IRIMXTRTQZAZPY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN2CC(NC(=O)C2=C1)C
Canonical SMILES CCOC(=O)C1=NN2CC(NC(=O)C2=C1)C

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name, ethyl 6-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate, reflects its bicyclic framework. The pyrazolo[1,5-a]pyrazine system consists of a pyrazole ring fused to a dihydropyrazine ring, with key substituents influencing its reactivity and bioactivity. The ethyl ester at position 2 enhances lipophilicity, while the methyl group at position 6 contributes to steric effects and metabolic stability .

Spectroscopic and Computational Descriptors

The compound’s structural identity is further confirmed by its InChIKey (IRIMXTRTQZAZPY-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)C1=NN2CC(NC(=O)C2=C1)C), which encode its atomic connectivity and stereoelectronic features . Computational models predict a planar pyrazole ring and a partially saturated pyrazine ring, with the ketone group adopting an endo conformation relative to the bicyclic system.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H13N3O3\text{C}_{10}\text{H}_{13}\text{N}_{3}\text{O}_{3}
Molecular Weight223.23 g/mol
InChIKeyIRIMXTRTQZAZPY-UHFFFAOYSA-N
SMILESCCOC(=O)C1=NN2CC(NC(=O)C2=C1)C
Hydrogen Bond Acceptors5Calculated
Hydrogen Bond Donors1Calculated

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The synthesis of ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate typically involves cyclocondensation reactions. A plausible route begins with the reaction of ethyl 3-aminopyrazole-4-carboxylate with a β-keto ester under acidic conditions, followed by intramolecular cyclization. The methyl group at position 6 is introduced via alkylation or through the use of pre-functionalized precursors .

Optimization and Scalability

Industrial production employs continuous flow reactors to enhance yield and purity. Key parameters include:

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate ring closure.

  • Solvents: Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclocondensationEthyl acetoacetate, HCl, reflux65
MethylationCH₃I, K₂CO₃, DMF78
EsterificationEthanol, H₂SO₄, Δ82

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

The compound’s logP (estimated at 1.2) suggests moderate lipophilicity, favoring passive cellular uptake. Aqueous solubility is limited (~0.1 mg/mL at pH 7.4), necessitating prodrug strategies or formulation aids for in vivo applications .

Metabolic Stability

The ethyl ester moiety is susceptible to hydrolysis by carboxylesterases, potentially generating the corresponding carboxylic acid metabolite. This property is exploitable in prodrug design, as demonstrated in antiviral agents targeting HIV-1 integrase .

Applications in Medicinal Chemistry

Antiviral Drug Development

Structural analogs, such as 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid derivatives, exhibit potent inhibition of HIV-1 integrase (IC₅₀ = 0.8 µM) and respiratory syncytial virus (RSV) polymerase. The ethyl ester derivative may serve as a lipophilic precursor, enhancing membrane permeability prior to enzymatic activation.

Kinase Inhibition

Pyrazolo-pyrazine cores are privileged scaffolds in kinase inhibitor design. Molecular docking studies predict high affinity for cyclin-dependent kinases (CDKs) and Aurora kinases, with the methyl group optimizing hydrophobic pocket interactions .

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